![molecular formula C9H13N3O4 B2978573 Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate CAS No. 1393102-03-8](/img/structure/B2978573.png)
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate
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Description
Scientific Research Applications
- Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate and its derivatives exhibit promising antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and protozoa. These compounds could potentially serve as novel antimicrobial agents .
- Some derivatives of this compound have demonstrated potent antitubercular activity against Mycobacterium tuberculosis strains. These findings highlight its potential as a lead compound for developing new tuberculosis drugs .
- Pyrazole-bearing compounds, including those related to Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, have shown diverse pharmacological effects. Notably, they exhibit strong antileishmanial and antimalarial activities .
- Researchers have used Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate as a building block in the synthesis of other compounds. For instance, it serves as a precursor for the preparation of substituted nitrostyrene benzoic acids and related structures .
- The unique pyrazole ring system in this compound makes it an interesting target for chemical biology studies. Investigating its interactions with biological targets can provide insights into drug design and development .
- Researchers have determined the crystal structure of related pyrazole derivatives, shedding light on their three-dimensional arrangement and potential binding sites. Such studies contribute to our understanding of molecular interactions .
Antimicrobial Properties
Antitubercular Activity
Antileishmanial and Antimalarial Effects
Synthetic Intermediates
Chemical Biology and Drug Development
Crystallography and Structural Studies
properties
IUPAC Name |
methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNRDMIVNVNMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate |
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